molecular formula C7H6BClO4 B2511884 (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid CAS No. 2377608-88-1

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid

Cat. No.: B2511884
CAS No.: 2377608-88-1
M. Wt: 200.38
InChI Key: QNZQIXCZUTZVOO-UHFFFAOYSA-N
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Description

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid, also known as CBDA, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. CBDA is a compound that contains a boronic acid group and a benzodioxol ring system.

Scientific Research Applications

Formation and Reactivity of Boronic Esters

Boronic Ester Formation : Boronic acids, including derivatives such as "(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid", are known to form covalent linkages with diol-containing compounds, leading to cyclic boronate esters. A computational study has detailed the mechanism of 1,3,2-dioxaborolane formation, providing insights into the dehydration reactions of dihydroxy borane and ethanediol, emphasizing the role of aprotic solvents and Lewis bases in these reactions (Bhat et al., 2004).

Structural Investigations

X-ray Crystallography : The structural characteristics of boronic acid derivatives have been illuminated through X-ray crystallography studies. One such study on benziodoxaborole derivatives revealed the planar geometry of a five-membered heterocyclic ring, showcasing the unique structural aspects of these compounds and their partially aromatic character (Nemykin et al., 2011).

Applications in Sensing and Catalysis

Electrochemical Sensing : The ability of boronic acids to form complexes with diols has been exploited in the development of electrochemical sensors. These sensors are useful for detecting biological analytes, benefiting from the reversible covalent bonding of boronic acids with diols for sensing applications (Li et al., 2015).

Chemosensors : Boronic acid's interaction with diols forms the basis for fluorescent chemosensors that probe bioactive substances like carbohydrates and dopamine. These sensors utilize the change in fluorescence upon complexation, offering a versatile tool for biological and chemical sensing (Huang et al., 2012).

Reaction Mechanisms and Synthesis

Catalysis : Beyond sensing, boronic acids serve as catalysts in various organic reactions, activating hydroxy groups for transformations under mild conditions. This boronic acid catalysis (BAC) facilitates the formation of amides from amines, as well as cycloadditions and conjugate additions, underscoring the catalytic versatility of boronic acids (Hall, 2019).

Properties

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,10-11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZQIXCZUTZVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1Cl)OCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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